N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide
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Overview
Description
N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide is a complex organic compound that features prominently in various chemical and biological research areas. With a unique structural framework, it serves as a vital intermediate in synthesizing numerous pharmacologically active substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pathway 1: : One of the common synthetic routes involves reacting piperidine with 2-chloroacetyl chloride under controlled conditions to obtain N-(2-chloroacetyl)-piperidine. This intermediate is then further reacted with N-methylacetamide in the presence of a suitable catalyst to yield the final compound.
Pathway 2: : Another method includes a stepwise synthesis starting from the base piperidine, which undergoes acylation with 2-chloroacetyl chloride, followed by N-alkylation with methyl acetamide.
Industrial Production Methods
Industrial production of N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide often involves large-scale synthesis using batch reactors. Controlled temperature and pressure conditions, along with optimized catalysts, ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically in the presence of strong oxidizing agents such as potassium permanganate, leading to the formation of various oxo-derivatives.
Reduction: : It can be reduced using agents like lithium aluminium hydride, producing different reduction products depending on the reaction conditions.
Substitution: : This compound can participate in nucleophilic substitution reactions, especially at the chloroacetyl group, forming new derivatives when reacted with nucleophiles.
Common Reagents and Conditions
Reagents: : Oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (lithium aluminium hydride), nucleophiles (amines, thiols).
Conditions: : These reactions typically require specific solvents (like dichloromethane, ethanol) and controlled temperature and pH conditions to proceed efficiently.
Major Products
Oxidation products: : Oxo-derivatives of the compound.
Reduction products: : Hydrocarbon derivatives and reduced piperidine rings.
Substitution products: : New derivatives with functional groups replacing the chloroacetyl group.
Scientific Research Applications
Chemistry: : Used as an intermediate in organic synthesis, crucial for constructing complex molecules and new chemical entities.
Biology: : Functions as a probe or ligand in biochemical assays, helping to study enzyme-substrate interactions.
Medicine: : Serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: : Employed in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often involving:
Binding to receptors: : It may bind to protein receptors or enzymes, modulating their activity.
Pathways: : The interaction usually triggers a cascade of cellular events, influencing biological processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Uniqueness
Compared to other piperidine derivatives, N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide stands out due to its chloroacetyl moiety, which imparts unique reactivity and functional properties.
Similar Compounds
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide
There you go, a comprehensive overview of this compound
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)piperidin-3-yl]methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-9(15)13(2)7-10-4-3-5-14(8-10)11(16)6-12/h10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWWDPRFBXIMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCCN(C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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